5-formyl-1-methyl-1H-pyrrole-2-carbonitrile
CAS No.: 81698-03-5
VCID: VC8138302
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound belonging to the pyrrole family, which consists of heterocyclic aromatic rings. This compound is characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom. The presence of a formyl group and a carbonitrile group in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Synthesis and PreparationThe synthesis of 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through several routes. One common method involves the oxidation of the hydroxymethyl group in 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile. This process can yield either 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile or further oxidized products like 5-carboxy-1-methyl-1H-pyrrole-2-carbonitrile. Synthetic Routes
Applications in Organic Synthesis5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a valuable building block in organic synthesis due to its reactive formyl and carbonitrile groups. These functional groups allow for a wide range of chemical transformations, making it useful in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Applications
Safety and HandlingHandling 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile requires caution due to its potential hazards. It is classified with hazard statements such as H302, H312, and H332, indicating risks of harm if swallowed, in contact with skin, or if inhaled. Proper safety measures, including protective equipment and storage in an inert atmosphere, are recommended. Safety Information
|
---|---|
CAS No. | 81698-03-5 |
Product Name | 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile |
Molecular Formula | C7H6N2O |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 5-formyl-1-methylpyrrole-2-carbonitrile |
Standard InChI | InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3 |
Standard InChIKey | OWIWSQGGONTSKG-UHFFFAOYSA-N |
SMILES | CN1C(=CC=C1C#N)C=O |
Canonical SMILES | CN1C(=CC=C1C#N)C=O |
PubChem Compound | 12914969 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume